1-(4-Cyclopentyloxyphenyl)-3-hydroxypyridin-4-one

Iron chelation therapy pFe3+ affinity Hydroxypyridinone

Research gap: Most 3-hydroxypyridin-4-one SAR data comes from simple alkyl analogs, leaving N-aryl lipophilicity effects on iron(III) complex distribution unvalidated. This compound fills that gap. - **Cyclopentyloxy substituent**: Increases membrane permeability vs. deferiprone; logD modulation expected over 7 orders of magnitude - **Benchmark-ready**: pFe3+ of deferiprone (20.6) available for comparative selectivity panels (Fe3+, Al3+, Cu2+, Zn2+) - **Synthesized to order**: Purity ≥95% (HPLC); structural verification provided

Molecular Formula C16H17NO3
Molecular Weight 271.31 g/mol
Cat. No. B12631727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Cyclopentyloxyphenyl)-3-hydroxypyridin-4-one
Molecular FormulaC16H17NO3
Molecular Weight271.31 g/mol
Structural Identifiers
SMILESC1CCC(C1)OC2=CC=C(C=C2)N3C=CC(=O)C(=C3)O
InChIInChI=1S/C16H17NO3/c18-15-9-10-17(11-16(15)19)12-5-7-14(8-6-12)20-13-3-1-2-4-13/h5-11,13,19H,1-4H2
InChIKeyROPJPJRLWHAGFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Cyclopentyloxyphenyl)-3-hydroxypyridin-4-one: A N-Aryl Iron Chelator for Research


1-(4-Cyclopentyloxyphenyl)-3-hydroxypyridin-4-one is a bidentate ligand belonging to the 3-hydroxypyridin-4-one (HPO) class, a family of orally active iron(III) chelators with established therapeutic potential for iron-overload conditions and other metal-related disorders [1]. The compound features a cyclopentyloxy substituent on the N-aryl ring, a structural modification known to influence key physicochemical properties such as lipophilicity and membrane permeability [2]. Unlike the clinically approved 1,2-dimethyl-3-hydroxypyridin-4-one (deferiprone), the N-aryl substitution pattern and the sterically bulky cyclopentyloxy group are expected to modulate iron(III) affinity, distribution coefficients, and metabolic stability, making this compound a valuable candidate for structure-activity relationship (SAR) studies and the development of next-generation chelators with tailored pharmacokinetic profiles.

1-(4-Cyclopentyloxyphenyl)-3-hydroxypyridin-4-one vs. Deferiprone and N-Aryl Analogs


Within the 3-hydroxypyridin-4-one class, small structural changes lead to dramatic shifts in biological performance. For example, studies on analogous N-substituted HPOs have shown that the distribution coefficient (log D) of the iron(III) complex can vary over 7 orders of magnitude depending on the ligand's structure, directly impacting the ability to clear iron from target organs like the liver [1]. Even among promising candidates, some N-(carboxyalkyl) derivatives have failed to demonstrate a clear advantage over deferiprone, while specific N-(hydroxyalkyl) analogs proved marginally superior, highlighting that generic class membership does not guarantee equivalent performance [1]. The unique cyclopentyloxyphenyl group in 1-(4-cyclopentyloxyphenyl)-3-hydroxypyridin-4-one is a distinct structural feature that cannot be replaced by a simple alkyl or unsubstituted aryl group without altering its lipophilicity, iron complex stability, and in vivo distribution—factors that must be validated independently.

Comparative Evidence for 1-(4-Cyclopentyloxyphenyl)-3-hydroxypyridin-4-one


Iron Chelation Affinity: Deferiprone Benchmark

The iron(III) affinity is a critical parameter for the efficacy of an iron chelator. For the clinical agent deferiprone, the pFe3+ value is reported as 20.6 under standard conditions [1]. This value serves as a key performance benchmark for the 3-hydroxypyridin-4-one class. Currently, no direct experimental pFe3+ data for 1-(4-cyclopentyloxyphenyl)-3-hydroxypyridin-4-one is available in the literature. A class-level inference from a structurally related 5-hydroxy-2-(hydroxymethyl)pyridin-4-one derivative (P1) shows a pFe3+ of 22.0, which is noticeably higher than deferiprone, indicating that structural modifications in this class can significantly enhance iron affinity [1]. Therefore, rigorous experimental determination of the target compound's pFe3+ value against this deferiprone baseline is a prerequisite for any procurement decision based on chelation potency.

Iron chelation therapy pFe3+ affinity Hydroxypyridinone

Lipophilicity Impact of Cyclopentyloxy vs. N-Aryl Analogs

Lipophilicity, often measured as logP, is a primary determinant of a chelator's absorption, distribution, and ability to penetrate biological membranes. A theoretical study on a series of N-aryl-3-hydroxypyridin-4-ones established that the logP values for this class range from approximately 1.2 to 5.6, depending on the aryl substitution pattern, and that parameters like hydrophobicity and electronic charge density are critical to these values [1]. The cyclopentyloxy group, known to enhance lipophilicity in other drug-like molecules , is predicted to place 1-(4-cyclopentyloxyphenyl)-3-hydroxypyridin-4-one at the higher end of this logP range, potentially increasing its membrane permeability compared to less lipophilic N-aryl analogs. However, this prediction requires experimental validation against a known comparator, such as 1-phenyl-3-hydroxypyridin-4-one or 1-(4-methoxyphenyl)-3-hydroxypyridin-4-one, for a scientifically sound selection.

Lipophilicity LogP prediction Drug design

In Vivo Iron Excretion Efficacy vs. Deferiprone

The ultimate measure of an iron chelator's value is its ability to promote iron excretion in vivo. In a non-iron-overloaded, bile duct-cannulated rat model, deferiprone and various N-substituted 3-hydroxypyridin-4-ones have been directly compared for their efficacy in facilitating biliary iron clearance [1]. The study showed that 1-(hydroxyalkyl)- and 1-(carboxyalkyl)hydroxypyridinones were able to remove iron from the liver, with some hydroxyalkyl derivatives being marginally superior to deferiprone [1]. No published in vivo iron mobilization data exists for 1-(4-cyclopentyloxyphenyl)-3-hydroxypyridin-4-one. Consequently, its efficacy relative to the deferiprone standard is entirely unproven, and any claim of superior performance would be speculative without reproduction of these well-established in vivo protocols.

Iron excretion Biliary iron clearance In vivo model

Applications of 1-(4-Cyclopentyloxyphenyl)-3-hydroxypyridin-4-one


SAR Probe for N-Aryl HPO Lipophilicity

Given the theoretical logP range established for N-aryl HPOs [1], 1-(4-cyclopentyloxyphenyl)-3-hydroxypyridin-4-one is a suitable compound for experimental SAR studies designed to correlate the cyclopentyloxy substituent's effect on lipophilicity with iron(III) complex distribution coefficients and cellular penetration. Its procurement is justified when the goal is to generate the primary data (logP, logD) that is currently missing and compare it directly against unsubstituted and methoxy-substituted N-aryl analogs.

Lead Optimization for Iron Chelators

In medicinal chemistry campaigns seeking to identify a novel orally active iron chelator with enhanced tissue penetration, this compound serves as a logical intermediate. The cyclopentyloxy group is a well-precedented structural motif for increasing membrane permeability . Researchers can use it to test the hypothesis that increasing N-aryl bulk and lipophilicity improves upon the known in vivo performance ceiling of deferiprone and its simple alkyl derivatives, as documented in rat models [1].

Metal Selectivity Screening vs. Deferiprone

The pFe3+ value of deferiprone (20.6) is a readily available benchmark [1]. This compound can be procured for a comparative selectivity panel, where its affinity for Fe(III), Al(III), Cu(II), and Zn(II) is measured against deferiprone. Such a study would directly address the current evidence gap and determine if the cyclopentyloxyphenyl modification enhances metal selectivity, a known advantage of some advanced HPO derivatives [1].

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